molecular formula C10H11FINO B8160155 3-((2-Fluoro-4-iodophenoxy)methyl)azetidine

3-((2-Fluoro-4-iodophenoxy)methyl)azetidine

Cat. No.: B8160155
M. Wt: 307.10 g/mol
InChI Key: YPXNOEMOYNVAQX-UHFFFAOYSA-N
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Description

3-((2-Fluoro-4-iodophenoxy)methyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine and iodine atom on the phenoxy group, which is attached to the azetidine ring via a methylene bridge. The molecular formula of this compound is C10H11FINO, and it has a molecular weight of approximately 329.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluoro-4-iodophenoxy)methyl)azetidine typically involves the reaction of 2-fluoro-4-iodophenol with an azetidine derivative. One common method is the nucleophilic substitution reaction where 2-fluoro-4-iodophenol is reacted with azetidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluoro-4-iodophenoxy)methyl)azetidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Fluoro-4-iodophenoxy)methyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluoro-4-iodophenoxy)methyl)azetidine involves its interaction with specific molecular targets. The fluorine and iodine atoms on the phenoxy group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The azetidine ring can also interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Iodophenoxy)azetidine
  • 3-(4-Fluoro-2-methylphenoxy)azetidine
  • Aziridines and other azetidines

Uniqueness

3-((2-Fluoro-4-iodophenoxy)methyl)azetidine is unique due to the presence of both fluorine and iodine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-[(2-fluoro-4-iodophenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXNOEMOYNVAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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